Difluoro(diphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(diphenyl)germane is an organogermanium compound characterized by the presence of two phenyl groups and two fluorine atoms attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(diphenyl)germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows:
[ \text{(C}_6\text{H}_5)_2\text{GeCl}_2 + 2\text{HF} \rightarrow \text{(C}_6\text{H}_5)_2\text{GeF}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Difluoro(diphenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to other germanium-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Difluoro(diphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which difluoro(diphenyl)germane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and phenyl groups contribute to the compound’s reactivity and stability, influencing its behavior in chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Diphenylgermane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Tetraphenylgermane: Contains four phenyl groups, resulting in different chemical properties and applications.
Difluorodiphenylsilane: Similar structure but with silicon instead of germanium, leading to different reactivity and applications.
Uniqueness
Difluoro(diphenyl)germane is unique due to the presence of both fluorine atoms and phenyl groups attached to the germanium atom. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
360-12-3 |
---|---|
Molecular Formula |
C12H10F2Ge |
Molecular Weight |
264.83 g/mol |
IUPAC Name |
difluoro(diphenyl)germane |
InChI |
InChI=1S/C12H10F2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
IXBDPTFJBLEKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.